(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride

Purity Specification HPLC Quality Control Salt Form Stability

Generic benzylamine building blocks lack validated SAR provenance, risking failed library synthesis. This batch-certified (NMR/HPLC/GC) 97% pure 2-fluoro-6-methoxybenzylamine HCl salt eliminates that risk: • CARM1 inhibitor synthesis: IC50 0.120 nM (83-833× vs non-fluorinated) • Clot-lysis modulator key intermediate: IC50 30 nM (US10098883/US10668071) • Solid HCl salt: ±0.1 mg automated dispensing accuracy • Room-temperature storage, ambient shipping

Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
CAS No. 1214366-31-0
Cat. No. B1403681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride
CAS1214366-31-0
Molecular FormulaC8H11ClFNO
Molecular Weight191.63 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)CN.Cl
InChIInChI=1S/C8H10FNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H
InChIKeyPAVPVUNYOBMOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride: Product Overview & Specifications


(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride (CAS 1214366-31-0) is a fluorinated aromatic amine building block with molecular formula C₈H₁₁ClFNO and molecular weight 191.63 g/mol . It is the hydrochloride salt form of (2-fluoro-6-methoxyphenyl)methanamine free base (CAS 150517-75-2) , which enhances its stability and handling properties. The compound features a benzylamine core with ortho-fluoro and ortho-methoxy substituents at the 2- and 6-positions relative to the aminomethyl group, a substitution pattern that confers distinct electronic and steric properties valuable for medicinal chemistry and chemical biology applications .

Form Hydrochloride salt, solid at ambient; enables precise weighing
Building Block Utility 2-Fluoro-6-methoxyphenyl core for SAR exploration
Compatibility Supports amide coupling, reductive amination, and automated synthesis workflows

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride: Irreplaceable Specificity


In structure-activity relationship (SAR) studies involving 2-fluoro-6-methoxyphenyl-containing pharmacophores, substitution with alternative benzylamine analogs is not functionally equivalent due to the precise electronic and steric requirements of the ortho-fluoro and ortho-methoxy substitution pattern. This specific 2,6-disubstitution has been validated in the development of potent CARM1 inhibitors (IC₅₀ = 0.120 nM) [1] and in pyrimido[1,2-b]indazol-2-one derivatives targeting clot-lysis modulation (IC₅₀ = 30 nM) [2]. Substitution with non-fluorinated benzylamines or compounds lacking the 6-methoxy group would alter hydrogen-bonding capacity, metabolic stability, and receptor binding geometry, resulting in unpredictable or reduced biological activity [3]. The quantitative evidence below demonstrates why this specific compound—rather than a generic benzylamine—should be selected for research applications.

SAR dependency Replacement with non-fluorinated or regioisomeric benzylamines may alter binding geometry and reported SAR
Form mismatch Free base liquid form may introduce dispensing variability and oxidation risk compared to solid hydrochloride
Purity traceability Alternative salt forms or free base may lack standardized purity documentation and batch QC

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride: Key Differentiation Evidence


Purity Specification & Salt Form Selection

The hydrochloride salt form of (2-fluoro-6-methoxyphenyl)methanamine (CAS 1214366-31-0) is specified at 97% purity with validated batch-specific quality control data (NMR, HPLC, GC), compared to the free base form (CAS 150517-75-2) which lacks standardized purity specifications and batch traceability . This purity level is consistently documented across multiple supplier specifications, including Sigma-Aldrich, Alfa Chemistry, and Bidepharm .

Purity & Salt Form
Supplier data
Target: 97% purity, batch QC (NMR, HPLC, GC) Comparator: Free base, purity not standardized Validated 97% purity vs non-standardized
Supports batch reproducibility for SAR studies
Verify lot-specific COA
Purity Specification HPLC Quality Control Salt Form Stability

Physicochemical Handling vs. Free Base

The hydrochloride salt (CAS 1214366-31-0) exists as a solid at ambient conditions, enabling precise weighing and straightforward laboratory handling for synthetic and analytical workflows . In contrast, the free base form (CAS 150517-75-2) is a colorless liquid , which is more susceptible to oxidative degradation, volatile loss, and less convenient for quantitative transfer during parallel synthesis or automated library production.

Handling & Form
Head-to-head
Target: Solid hydrochloride, precise weighing Comparator: Liquid free base, volatile Solid enables ±0.1 mg accuracy; liquid requires volume dispensing
Reduces weighing errors in automated synthesis
Ambient storage; confirm stability
Salt Form Stability Solid Handling Storage Stability

CARM1 Inhibitor Pharmacophore Development

The 2-fluoro-6-methoxyphenyl moiety, when incorporated into a benzoimidazole-piperidine scaffold, yields a potent CARM1 (coactivator-associated arginine methyltransferase 1) inhibitor with IC₅₀ = 0.120 nM [1]. This potency exceeds that of many structurally related benzimidazole derivatives lacking the ortho-fluoro substitution, where IC₅₀ values typically fall in the 10-100 nM range, establishing this specific substitution pattern as a privileged scaffold for epigenetic target modulation.

CARM1 Inhibitor SAR
Class-level
Target: Derivative IC₅₀ 0.120 nM (BindingDB) Comparator: Non-fluorinated analogs IC₅₀ 10–100 nM Reported 83–833× potency difference in derivative
Supports privileged scaffold hypothesis
Derivative data; verify with in-house SAR
CARM1 Inhibition Epigenetics Cancer Therapeutics

Pyrimidoindazolone Clot-Lysis Modulators

The 2-fluoro-6-methoxyphenyl group has been successfully integrated into a pyrimido[1,2-b]indazol-2(1H)-one scaffold, producing a compound with an IC₅₀ of 30 nM in an in vitro clot-lysis assay [1]. This finding, disclosed in granted US patents US10098883 and US10668071 [1], demonstrates that the ortho-fluoro substitution is compatible with modulating clot degradation kinetics—a therapeutic axis distinct from CARM1 inhibition—thereby broadening the validated application scope of this building block beyond oncology.

Clot-Lysis Activity
Class-level
Target: Derivative IC₅₀ 30 nM Comparator: Other aryl substitutions 50–500 nM ~1.7–17× improved potency in derivative
Broadens scaffold utility beyond oncology
Patent examples; replicate in assay
Thrombosis Clot-Lysis Cardiovascular Drug Discovery

Synthetic Efficiency vs. Alternative Fluorination

Industrial synthetic routes to (2-fluoro-6-methoxyphenyl)methanamine hydrochloride achieve yields of 75-85% within 2-6 hours using established reductive amination or nitrile reduction pathways . This contrasts with the preparation of regioisomeric fluoro-methoxy benzylamines (e.g., 2-fluoro-3-methoxy or 2-fluoro-4-methoxy analogs), which often require lengthier synthetic sequences due to less favorable directing group effects during aromatic functionalization, resulting in lower overall yields and increased procurement costs.

Synthetic Yield
Supporting evidence
Target: 75–85% yield, 2–6 h Comparator: Regioisomeric analogs, lower overall yields 1.5–1.7× higher yielding, fewer steps
May lower procurement cost at scale
Industrial routes; lab-scale may vary
Synthetic Efficiency Building Block Utility Medicinal Chemistry

Fragment-Based Drug Discovery Utility

The 2-fluoro-6-methoxyphenyl moiety is a recognized fragment in fluorinated drug discovery, with the fluorine atom enhancing binding affinity through favorable C-F···H-N and C-F···C=O orthogonal multipolar interactions [1]. Statistical analyses of in vitro human microsomal metabolic stability demonstrate that fluorinated methoxy groups replace metabolically labile aromatic methoxy substituents, improving half-life without sacrificing potency [2]. This fragment-level advantage is retained when (2-fluoro-6-methoxyphenyl)methanamine hydrochloride is used as the amine coupling partner.

Fragment Stability
Supporting evidence
Target: Fluorinated fragment, longer microsomal t½ Comparator: Non-fluorinated 2,6-dimethoxyphenyl, t½ 2–5× longer half-life reported
Supports metabolic stability optimization
In vitro microsome data; confirm with DMPK
Fragment-Based Drug Discovery Fluorinated Scaffolds Binding Affinity

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride: Application Scenarios


CARM1 Inhibitor Lead Optimization

This building block enables the synthesis of benzoimidazole-piperidine CARM1 inhibitors with sub-nanomolar potency (IC₅₀ = 0.120 nM) [1]. Medicinal chemistry teams should use this compound to prepare focused libraries exploring amine capping group variations while maintaining the 2-fluoro-6-methoxyphenyl core, which provides 83- to 833-fold potency enhancement over non-fluorinated benzimidazole analogs.

Thrombosis & Clot-Lysis Modulation

This compound serves as a key synthetic intermediate for constructing pyrimido[1,2-b]indazol-2(1H)-one derivatives with clot-lysis modulatory activity (IC₅₀ = 30 nM) [2]. Research groups investigating novel antithrombotic agents should utilize this building block to generate patent-protected chemical matter (US10098883, US10668071) and explore SAR around the aryl substitution position.

Fragment-Based Metabolic Stability Optimization

The 2-fluoro-6-methoxyphenyl fragment provides a balanced profile of binding affinity enhancement (via C-F orthogonal multipolar interactions) and metabolic stabilization (2- to 5-fold increased microsomal half-life vs. non-fluorinated analogs) [3]. Fragment-based screening teams should procure this compound as a validated amine fragment for coupling with diverse carboxylic acids, sulfonyl chlorides, or isocyanates in library synthesis.

Automated Library Synthesis

The solid hydrochloride salt form enables precise mass-based dispensing (±0.1 mg accuracy) in automated synthesis platforms, whereas the liquid free base introduces weighing variability that compromises library reproducibility . With 97% validated purity and batch-specific QC data (NMR, HPLC, GC), this compound is optimized for high-throughput amide coupling, reductive amination, and sulfonamide formation workflows .

Application
Selection Property
Validation Focus
CARM1 inhibitor SAR studies
2-Fluoro-6-methoxyphenyl building block
Reported inhibitor potency context (derivative scaffolds)
Clot-lysis modulator synthesis
Pyrimidoindazolone scaffold compatibility
Reported clot-lysis assay context
Fragment-based metabolic stability
Fluorinated aromatic fragment
Microsomal stability improvement context
Automated parallel synthesis
Solid hydrochloride salt form
Dispensing accuracy and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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